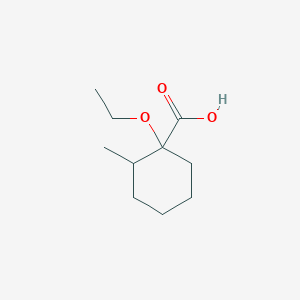
n-((4-Bromothiophen-2-yl)methyl)-3-methylpentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-((4-Bromothiophen-2-yl)methyl)-3-methylpentan-2-amine: is an organic compound that features a brominated thiophene ring attached to a methylpentan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-((4-Bromothiophen-2-yl)methyl)-3-methylpentan-2-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed using a palladium catalyst, such as Pd(PPh3)4, and a boronic acid derivative of the desired thiophene compound. The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, like toluene, under an inert atmosphere at elevated temperatures (around 90°C) .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: n-((4-Bromothiophen-2-yl)methyl)-3-methylpentan-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
n-((4-Bromothiophen-2-yl)methyl)-3-methylpentan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers
Mechanism of Action
The mechanism of action of n-((4-Bromothiophen-2-yl)methyl)-3-methylpentan-2-amine involves its interaction with specific molecular targets. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- n-((4-Bromophenyl)methyl)-3-methylpentan-2-amine
- n-((4-Chlorothiophen-2-yl)methyl)-3-methylpentan-2-amine
- n-((4-Methylthiophen-2-yl)methyl)-3-methylpentan-2-amine
Comparison: n-((4-Bromothiophen-2-yl)methyl)-3-methylpentan-2-amine is unique due to the presence of the brominated thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications. Compared to its analogs, the bromine atom can enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, potentially leading to improved biological activity and selectivity .
Properties
Molecular Formula |
C11H18BrNS |
|---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-3-methylpentan-2-amine |
InChI |
InChI=1S/C11H18BrNS/c1-4-8(2)9(3)13-6-11-5-10(12)7-14-11/h5,7-9,13H,4,6H2,1-3H3 |
InChI Key |
MKRKIWWHQDVIQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCC1=CC(=CS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


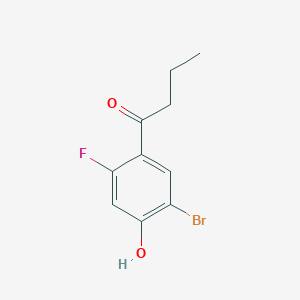
![1-N-[3-(dimethylamino)propyl]benzene-1,4-diamine dihydrochloride](/img/structure/B13297501.png)
![5-Bromo-2-[cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13297506.png)
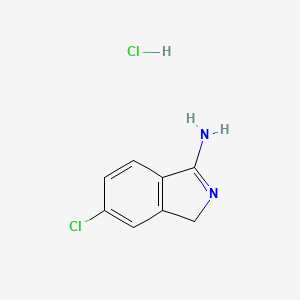
![4-(Butan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13297517.png)
![1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13297521.png)
amine](/img/structure/B13297527.png)
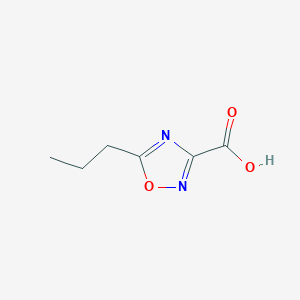

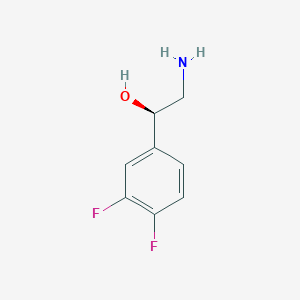
![2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B13297551.png)
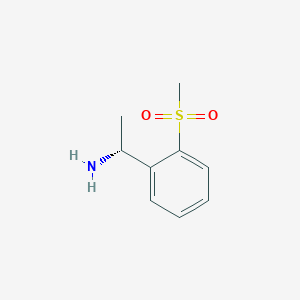
![7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B13297554.png)
